MK771

Beschreibung

Eigenschaften

CAS-Nummer |

66537-55-1 |

|---|---|

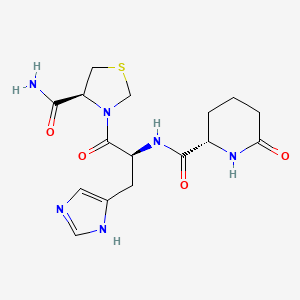

Molekularformel |

C16H22N6O4S |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

(4S)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C16H22N6O4S/c17-14(24)12-6-27-8-22(12)16(26)11(4-9-5-18-7-19-9)21-15(25)10-2-1-3-13(23)20-10/h5,7,10-12H,1-4,6,8H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m0/s1 |

InChI-Schlüssel |

OGUDACTYCTVDNZ-SDDRHHMPSA-N |

Isomerische SMILES |

C1C[C@H](NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@@H]3C(=O)N |

Kanonische SMILES |

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

66537-55-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(2S)-N-((2S)-1-((4S)-4-Carbamoyl-1,3-thiazolidin-3-yl)-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl)-6-oxo-2-piperidinecarboxamide MK 771 MK 771, (2S-(2R*(1R*(S*))))-isomer MK 771, (2S-(2R*(R*(R*))))-isomer MK-771 pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide pyro-2-aminoadipylhistidylthiazolidine-4-carboxyamide pyro-Aad-His-Tzl-NH2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Thyrotropin-Releasing Hormone Analog MK-771: A Deep Dive into its Central Nervous System Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-771, a potent and stable analog of thyrotropin-releasing hormone (TRH), has demonstrated a range of effects within the central nervous system (CNS). This technical guide synthesizes the current understanding of MK-771's mechanism of action, focusing on its interaction with TRH receptors and subsequent modulation of key neurotransmitter systems. Preclinical evidence highlights its ability to influence cholinergic and dopaminergic pathways, suggesting its potential therapeutic utility in various neurological and psychiatric disorders. This document provides a comprehensive overview of the signaling pathways, quantitative preclinical data, and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: TRH Receptor Agonism

MK-771, chemically known as pyro-2-aminoadipyl-histidyl-thiazolidine-4-carboxamide, acts as an agonist at thyrotropin-releasing hormone (TRH) receptors.[1][2] While specific binding affinity data for MK-771 is not extensively published, the affinity of TRH and its analogs to their receptors is well-established. For instance, the dissociation constant (Kd) for ³H-TRH binding to rat pituitary homogenate is approximately 30 nM.[3] The TSH-releasing activities of TRH analogs are strongly correlated with their binding affinities to the TRH receptor.[3]

TRH Receptor Signaling Pathway

The primary signaling cascade initiated by TRH receptor activation in the CNS involves the Gq/11 protein pathway. This pathway is detailed in the diagram below.

Upon binding of MK-771 to the TRH receptor, the Gq/11 protein is activated, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses, including neurotransmitter release and modulation of neuronal excitability.

Neuropharmacological Effects in the Central Nervous System

Preclinical studies in animal models have elucidated several key neuropharmacological effects of MK-771, primarily related to its modulation of cholinergic and dopaminergic systems.

Cholinergic System Modulation

MK-771 has been shown to increase acetylcholine (ACh) release in the hippocampus of conscious rats. This effect is region-specific, as no significant change in ACh release was observed in the striatum.

| Dose of MK-771 (mg/kg, i.p.) | Effect on Acetylcholine Release in Hippocampus |

| 2.5 | Increased |

| 5 | Increased |

| 10 | Increased |

Table 1: Effect of MK-771 on Acetylcholine Release in the Rat Hippocampus.

A standard experimental protocol to measure acetylcholine release in the hippocampus of conscious rats using in vivo microdialysis is as follows:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted targeting the hippocampus.

-

Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysate.[4][5][6]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) for a baseline period to establish stable acetylcholine levels.

-

Drug Administration: MK-771 or vehicle is administered intraperitoneally (i.p.).

-

Sample Collection: Dialysate collection continues for a specified period post-injection.

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[4][5][6]

Dopaminergic System Modulation

MK-771 has also been implicated in the modulation of the dopaminergic system. While direct quantitative data on MK-771 induced dopamine release is limited, studies on TRH and its analogs suggest an interaction with dopaminergic pathways. For example, TRH has been shown to increase the release of dopamine in the nucleus accumbens.[7][8][9] This effect is thought to contribute to the behavioral activating properties of TRH and its analogs.

Behavioral Effects: Wet-Dog Shakes

A characteristic behavioral effect of MK-771 in rats is the induction of "wet-dog shakes" (WDS), a rapid, rotational shaking of the head and trunk. This behavior is dose-dependent.[10]

| Dose of MK-771 (mg/kg, i.p.) | Induction of Wet-Dog Shakes in Rats |

| 1.0 | Elicited |

| 1.5 | Elicited |

| 3.0 | Elicited (dose-dependent increase) |

Table 2: Dose-Response of MK-771 on Wet-Dog Shakes in Rats.[10]

The induction of WDS by MK-771 is thought to be mediated through central mechanisms and can be modulated by other neurotransmitter systems, including the cholinergic and serotonergic systems.[10][11]

-

Animal Model: Adult male rats are typically used.

-

Habituation: Animals are habituated to the observation chambers prior to the experiment.

-

Drug Administration: MK-771 or vehicle is administered intraperitoneally.

-

Observation Period: Immediately following injection, animals are placed in the observation chambers and their behavior is recorded for a set period (e.g., 60 minutes).

-

Quantification: The number of wet-dog shakes is counted by a trained observer, often blind to the treatment conditions. A wet-dog shake is defined as a rapid, sequential contraction of muscles resulting in a rotational shaking of the head, neck, and trunk.[10]

Conclusion and Future Directions

MK-771, as a stable TRH analog, demonstrates significant activity within the central nervous system. Its primary mechanism of action is through the activation of TRH receptors and the subsequent Gq/11-PLCβ signaling cascade. This leads to the modulation of key neurotransmitter systems, including an increase in hippocampal acetylcholine release and interactions with the dopaminergic system. The behavioral consequence of these neurochemical changes is exemplified by the dose-dependent induction of wet-dog shakes in rats.

The data presented in this guide provide a solid foundation for understanding the central effects of MK-771. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Receptor Subtype Selectivity: Determining the binding affinities of MK-771 for different TRH receptor subtypes, if any, within the CNS.

-

Detailed Neurochemical Profiling: Comprehensive quantitative analysis of MK-771's effects on a wider range of neurotransmitters and their metabolites in various brain regions.

-

Translational Studies: Investigating the efficacy of MK-771 in animal models of neurological and psychiatric disorders where cholinergic and dopaminergic dysregulation are implicated.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary foundational knowledge to advance the study of MK-771 and its potential applications in neuroscience.

References

- 1. Binding of TRH, DN-1417 and MK-771 to TRH receptors in the rat brain. Relationship to their central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of rats with the TRH analog MK-771. Down-regulation of TRH receptors and behavioral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Switching Memory Systems during Learning: Changes in Patterns of Brain Acetylcholine Release in the Hippocampus and Striatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholine release in the rat hippocampus as studied by microdialysis is dependent on axonal impulse flow and increases during behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased dopamine release in the nucleus accumbens of copulating male rats as evidenced by in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase in dopamine release from the nucleus accumbens in response to feeding: a model to study interactions between drugs and naturally activated dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo release of dopamine in the nucleus accumbens of the rat: modulation by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central muscarinic cholinergic antagonists block wet-dog shakes produced by the TRH analog MK-771 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The comparative pharmacology of the behavioral syndromes induced by TRH and by 5-HT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of MK-771: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-771 is a synthetic analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH). Developed to exhibit greater metabolic stability and central nervous system (CNS) activity than its parent compound, MK-771 has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the neuropharmacological profile of MK-771, detailing its mechanism of action, effects on various neurotransmitter systems, and its behavioral pharmacology. This document summarizes key preclinical findings, outlines experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Neuropharmacology

Mechanism of Action

Upon binding to the TRHR, MK-771 initiates a cascade of intracellular signaling events. The TRHR is primarily coupled to the Gq/11 class of G-proteins. Activation of Gq/11 by an agonist like MK-771 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the diverse physiological and behavioral effects of TRH and its analogs.

Signaling Pathway

The signaling pathway initiated by MK-771 at the TRH receptor is depicted below.

In Vivo Pharmacology: Data Summary

The following tables summarize the key in vivo pharmacological effects of MK-771 observed in preclinical studies.

Table 1: Behavioral Effects of MK-771 in Rodents

| Behavioral Endpoint | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |

| Blinking & Forepaw Licking | Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg | Induction of tic-like behaviors. | [2] |

| Hyperthermia | Mouse | Intracerebroventricular (i.c.v.) | Not Specified | Induction of a hyperthermic response. | [3] |

| Morphine Abstinence | Not Specified | Not Specified | Not Specified | Potential to ameliorate withdrawal symptoms. | [4] |

Table 2: Neurochemical Effects of MK-771

| Neurotransmitter | Brain Region | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |

| Acetylcholine (ACh) | Hippocampus | Rat | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Increased extracellular ACh levels. | [5] |

| Acetylcholine (ACh) | Striatum | Rat | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | No significant effect on ACh release. | [5] |

| Norepinephrine (NE) | Cerebral Cortex | Mouse | Intraperitoneal (i.p.) | 0.015 mg/kg | Prevention of concussion-induced decrease in NE. | [2] |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | Not Specified | Not Specified | Restoration of HACU activity after medial septal lesion. | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the neuropharmacological profile of MK-771.

In Vivo Microdialysis for Acetylcholine Release

This protocol is a generalized procedure based on standard intracerebral microdialysis techniques for monitoring neurotransmitter levels in conscious, freely moving animals.[5]

Protocol Steps:

-

Surgical Implantation:

-

Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted, targeting the hippocampus.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline of acetylcholine levels.

-

MK-771 is administered (e.g., intraperitoneally).

-

Dialysate collection continues to measure changes in acetylcholine release post-drug administration.

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify acetylcholine concentrations.

-

The data is expressed as a percentage change from the baseline levels.

-

Assessment of Hyperthermic Response

This protocol describes a general method for measuring changes in body temperature in rodents following the administration of a test compound.[3]

Protocol Steps:

-

Animal Habituation:

-

Animals (e.g., mice) are habituated to the handling and temperature measurement procedure to minimize stress-induced temperature changes.

-

-

Baseline Temperature Measurement:

-

Baseline core body temperature is measured using a rectal probe or a subcutaneous transponder.

-

-

Drug Administration:

-

MK-771 is administered via the desired route (e.g., intracerebroventricularly).

-

-

Post-Treatment Temperature Monitoring:

-

Body temperature is measured at regular intervals following drug administration.

-

-

Data Analysis:

-

The change in body temperature from baseline is calculated for each time point to determine the hyperthermic effect of MK-771.

-

Discussion and Future Directions

MK-771, as a stable TRH analog, demonstrates significant central nervous system activity. Its ability to modulate cholinergic and noradrenergic systems highlights its potential for treating cognitive deficits and other neurological conditions. The pro-cholinergic effects of MK-771 in the hippocampus are particularly noteworthy, given the role of this brain region in learning and memory.[1]

Further research is warranted to fully elucidate the neuropharmacological profile of MK-771. Specifically, the determination of its binding affinities and functional potencies at TRH receptor subtypes would provide a more complete understanding of its molecular pharmacology. Additionally, exploring the downstream effects of MK-771 on gene expression and synaptic plasticity could reveal novel mechanisms underlying its behavioral effects. The development of more selective TRH receptor subtype agonists, guided by the structure-activity relationships of compounds like MK-771, may lead to novel therapeutics with improved efficacy and side-effect profiles for a variety of CNS disorders.

References

- 1. TRH analog MK-771 reverses neurochemical and learning deficits in medial septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-771 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of rats with the TRH analog MK-771. Down-regulation of TRH receptors and behavioral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TRH analogue MK-771, increases acetylcholine release in hippocampus but not striatum of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of MK-771 with the Cholinergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-771, a potent and stable analogue of thyrotropin-releasing hormone (TRH), has demonstrated significant interactions with the central cholinergic system. This technical guide synthesizes the available preclinical data to elucidate the mechanisms underlying these interactions. Evidence points towards an indirect modulation of acetylcholine (ACh) release in specific brain regions, mediated by the activation of TRH receptors, rather than a direct interaction with cholinergic receptors or enzymes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the putative signaling pathways involved in the cholinergic effects of MK-771.

Introduction

The cholinergic system, a network of neurons that synthesize and release acetylcholine, plays a critical role in a myriad of physiological functions, including learning, memory, attention, and arousal. Dysregulation of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. MK-771, with its robust central nervous system activity, has been investigated for its potential therapeutic effects, and its influence on cholinergic neurotransmission is a key aspect of its pharmacological profile. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of MK-771 and other TRH analogues.

Quantitative Data: Effect of MK-771 on Acetylcholine Release

The primary evidence for the interaction of MK-771 with the cholinergic system comes from in vivo microdialysis studies in rats. Research has shown that MK-771 selectively increases extracellular acetylcholine levels in the hippocampus, a brain region crucial for memory formation.

Table 1: Dose-Dependent Effect of MK-771 on Hippocampal Acetylcholine Release in Conscious Rats [1]

| MK-771 Dose (mg/kg, i.p.) | Peak Increase in ACh Release (%) |

| 2.5 | Data not explicitly quantified in abstract |

| 5.0 | Data not explicitly quantified in abstract |

| 10.0 | Data not explicitly quantified in abstract |

Note: While the abstract of the pivotal study by Hutson et al. (1990) states a dose-dependent increase, specific percentage increases for each dose are not provided. The study does, however, clearly indicate a significant increase in hippocampal acetylcholine release at these dosages, while no effect was observed in the striatum.[1]

Putative Signaling Pathway for MK-771-Mediated Acetylcholine Release

MK-771 is an analogue of thyrotropin-releasing hormone (TRH) and is believed to exert its effects through TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs), primarily signaling through the Gq/11 protein pathway. The activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in neurotransmitter release. The elevated intracellular Ca2+ in presynaptic cholinergic neurons is the likely mechanism leading to the enhanced release of acetylcholine into the synaptic cleft.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of MK-771's interaction with the cholinergic system.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the concentration of acetylcholine in the hippocampus following systemic administration of MK-771.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with a membrane of appropriate molecular weight cut-off)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

MK-771 solution

-

High-performance liquid chromatography with electrochemical detection (HPLC-EC) system or tandem mass spectrometry (LC-MS/MS)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the hippocampus using precise stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the hippocampus.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

-

Drug Administration and Sample Collection:

-

Administer MK-771 intraperitoneally (i.p.) at the desired doses (e.g., 2.5, 5, and 10 mg/kg).

-

Continue to collect dialysate samples at the same intervals for a specified period post-injection.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using HPLC-EC or LC-MS/MS.

-

Express the results as a percentage change from the baseline acetylcholine levels.

-

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

While no studies have directly assessed the effect of MK-771 on AChE, this assay is fundamental for evaluating compounds that may interact with this key cholinergic enzyme.

Objective: To determine if a test compound inhibits the activity of acetylcholinesterase.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Spectrophotometer

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide solution

-

AChE enzyme solution

-

Test compound (e.g., MK-771) and a known inhibitor (positive control)

Procedure:

-

Reaction Setup:

-

To each well of a 96-well plate, add phosphate buffer.

-

Add the test compound at various concentrations to the respective wells. Include wells for a positive control (e.g., physostigmine) and a negative control (vehicle).

-

Add the AChE enzyme solution to all wells except for the blank.

-

Add the DTNB solution to all wells.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of AChE inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of AChE activity).

-

Muscarinic and Nicotinic Receptor Binding Assays

These assays are used to determine if a compound directly binds to cholinergic receptors. The absence of published data for MK-771 in such assays suggests a lack of direct binding.

Objective: To determine the binding affinity of a test compound for muscarinic or nicotinic acetylcholine receptors.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., brain homogenates) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

Materials:

-

Radiolabeled ligand (e.g., [3H]QNB for muscarinic receptors, [3H]epibatidine for nicotinic receptors)

-

Tissue homogenate from a brain region rich in the target receptor

-

Test compound (e.g., MK-771)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation:

-

In test tubes, combine the tissue homogenate, radiolabeled ligand, and the test compound at various concentrations.

-

Include tubes for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Perform a competition binding analysis to determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

-

Discussion and Conclusion

The available evidence strongly indicates that MK-771's interaction with the cholinergic system is indirect, mediated through its agonist activity at TRH receptors. The selective increase in acetylcholine release in the hippocampus, a region with a high density of TRH receptors, supports this mechanism.[1] The lack of effect in the striatum suggests a region-specific modulation of cholinergic activity. Furthermore, the inability of muscarinic antagonists to block the analeptic effects of TRH analogues suggests that the downstream effects are not a simple mimicry of acetylcholine at its receptors.

For researchers in drug development, these findings are significant. They suggest that targeting the TRH receptor system could be a viable strategy for modulating cholinergic neurotransmission in a more nuanced, region-specific manner than direct-acting cholinergic agents. This could potentially offer therapeutic advantages by minimizing the widespread side effects associated with global cholinergic activation.

Future research should aim to fully characterize the dose-response relationship of MK-771 on hippocampal acetylcholine release and to investigate the downstream signaling events in greater detail. Additionally, studies directly assessing the binding affinity of MK-771 for all subtypes of muscarinic and nicotinic receptors, as well as its effect on acetylcholinesterase activity, would definitively confirm the proposed indirect mechanism of action.

References

An In-depth Technical Guide to the Effects of MK-801 on Dopamine Release in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of MK-801 (dizocilpine) on dopamine release in the brain. MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission. Its interaction with the NMDA receptor leads to complex downstream effects on various neurotransmitter systems, most notably the dopaminergic pathways. This document summarizes key quantitative data, details common experimental protocols used to assess these effects, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of MK-801 on Dopamine Release

The following tables summarize the quantitative data from various preclinical studies investigating the impact of MK-801 on extracellular dopamine levels in different brain regions. The data is primarily derived from in vivo microdialysis experiments in rats.

| Brain Region | MK-801 Dose | Route of Administration | Change in Dopamine Release | Reference |

| Striatum | 0.25 - 2 mg/kg | i.p. | Significant decrease | [1] |

| 0.2 or 0.5 mg/kg | i.p. | Significant increase | [2] | |

| 1 mM and 3 mM (local perfusion) | Intrastriatal | 398% and 580% increase, respectively | [3] | |

| Prefrontal Cortex | 0.2 and 0.4 mg/kg | i.p. | Dose-dependent increase | [4] |

| 2 mg/kg | i.p. | Stimulation of dopamine release | [5] | |

| Nucleus Accumbens | 2 mg/kg | i.p. | Stimulation of dopamine release | [5] |

| 0.1 and 0.3 mg/kg | s.c. | Approximately 90% increase | [6] |

Experimental Protocols

The primary technique utilized to measure the effects of MK-801 on dopamine release in vivo is microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vivo Microdialysis in Freely Moving Rats

This protocol provides a generalized procedure for conducting in vivo microdialysis to measure dopamine release in the brain of a freely moving rat.

1. Surgical Implantation of Guide Cannula:

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted in the brain region of interest (e.g., striatum, prefrontal cortex, nucleus accumbens) using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement and anchor screws.

-

Recovery: The animal is allowed to recover from surgery for a period of 24-48 hours.

2. Microdialysis Probe Insertion and Perfusion:

-

A microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with a sterile artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (typically 1-2 µL/min) using a syringe pump. A typical aCSF composition is: 147 mM NaCl, 4 mM KCl, and 2.2 mM CaCl₂.

-

The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

3. Sample Collection:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent the degradation of dopamine.

-

Baseline samples are collected before the administration of MK-801.

4. Drug Administration:

-

MK-801 is administered via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or local infusion through the microdialysis probe).

-

Dialysate collection continues for a specified period post-administration to monitor changes in dopamine levels.

5. Sample Analysis via HPLC-ECD:

-

Chromatographic Separation: A small volume of the dialysate is injected into an HPLC system equipped with a reverse-phase column. The mobile phase composition is optimized for the separation of dopamine from other neurochemicals.

-

Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. Dopamine is an electroactive molecule that can be oxidized at a specific potential, generating a current that is proportional to its concentration.

-

Quantification: The concentration of dopamine in the samples is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of dopamine.

Signaling Pathways and Mechanisms of Action

The effects of MK-801 on dopamine release are not direct but are mediated through a complex interplay of glutamatergic, GABAergic, and serotonergic systems.

Core Mechanism: NMDA Receptor Blockade

MK-801 acts as a non-competitive antagonist at the NMDA receptor. By binding to a site within the receptor's ion channel, it blocks the influx of Ca²⁺ ions, which is a critical step in excitatory neurotransmission.

Caption: MK-801 blocks the NMDA receptor's ion channel, preventing Ca²⁺ influx.

Indirect Modulation of Dopamine Release

The blockade of NMDA receptors by MK-801 on GABAergic interneurons is a key mechanism for its effect on dopamine release. By inhibiting these inhibitory interneurons, MK-801 disinhibits dopaminergic neurons, leading to increased dopamine release in projection areas like the nucleus accumbens and prefrontal cortex.

Caption: MK-801 disinhibits dopaminergic neurons by blocking excitatory input to GABAergic interneurons.

Interaction with the Serotonergic System

The effects of MK-801 on dopamine release, particularly in the nucleus accumbens, can be modulated by the serotonergic system, specifically through 5-HT2A receptors. Antagonism of 5-HT2A receptors has been shown to block MK-801-induced dopamine release in this region, suggesting a permissive role for serotonin in the actions of MK-801.[5][7]

Caption: 5-HT2A receptor antagonists can block MK-801-induced dopamine release.

Experimental Workflow Overview

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to study the effects of MK-801 on dopamine release.

References

- 1. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. besjournal.com [besjournal.com]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Blockade of nucleus accumbens 5-HT2A and 5-HT2C receptors prevents the expression of cocaine-induced behavioral and neurochemical sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

MK-771: A Potential Neuroprotective Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of MK-771 and its potential as a neuroprotective agent. As of the latest literature review, there is a notable absence of direct experimental studies specifically investigating the neuroprotective effects of MK-771. Therefore, this paper extrapolates its potential based on its known pharmacology as a Thyrotropin-Releasing Hormone (TRH) analog and the established neuroprotective properties of other compounds in its class. The experimental data and protocols presented herein are derived from studies on related TRH analogs and are intended to serve as a guide for future research on MK-771.

Introduction

MK-771, chemically known as pyro-2-aminoadipyl-histidyl-thiazolidine-4-carboxamide, is a potent and centrally active analog of Thyrotropin-Releasing Hormone (TRH). While historically investigated for its effects on the central nervous system (CNS), including its influence on neurotransmitter systems and cognitive functions, its direct role as a neuroprotective agent remains largely unexplored. This whitepaper aims to consolidate the existing knowledge on MK-771's CNS pharmacology and to build a scientific case for its investigation as a potential therapeutic in neurodegenerative diseases and acute neuronal injury. By examining the neuroprotective mechanisms of other TRH analogs, we can delineate a potential pathway for MK-771's action and propose experimental frameworks for its evaluation.

Known CNS Pharmacology of MK-771

MK-771 has been shown to exert several effects on the central nervous system, suggesting its potential to modulate neuronal function and survival.

Cholinergic System Modulation

In a study using intracerebral dialysis in conscious rats, MK-771 was found to selectively increase the release of acetylcholine in the hippocampus at doses of 2.5, 5, and 10 mg/kg (i.p.), without affecting acetylcholine levels in the striatum. This region-specific modulation of a neurotransmitter crucial for learning and memory underscores its potential in cognitive disorders. Furthermore, in a rat model of cholinergic deficit induced by ibotenic acid lesions in the medial septum, administration of MK-771 restored high-affinity choline uptake in the hippocampus and reversed learning deficits in a spatial memory task. These findings suggest that MK-771 could be beneficial in conditions characterized by cholinergic insufficiency, such as Alzheimer's disease.

Monoaminergic System Interactions

MK-771 has also been shown to interact with dopaminergic and noradrenergic systems. Studies have demonstrated that both intracerebroventricular and intraperitoneal injections of MK-771 increase the efflux of dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, in the rat brain, suggesting an increase in dopaminergic neuron activity. Additionally, MK-771 has been observed to enhance the depletion of brain norepinephrine, indicating an influence on noradrenergic mechanisms. These interactions with key monoaminergic pathways are relevant to the pathophysiology of neurodegenerative diseases like Parkinson's disease.

Potential Neuroprotective Mechanisms: Inferences from TRH Analogs

The neuroprotective potential of MK-771 can be inferred from studies on other TRH analogs, which have demonstrated efficacy in various models of neuronal injury.

Attenuation of Excitotoxicity

Glutamate-induced excitotoxicity is a common pathway of neuronal death in many neurological disorders. Studies on TRH and its analogs have shown a protective effect against this phenomenon. For instance, TRH has been found to reduce N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat hippocampal slices in a concentration-dependent manner, a mechanism sensitive to protein kinase C (PKC) inhibition. This suggests that TRH receptor activation may trigger intracellular signaling cascades that counteract the deleterious effects of excessive glutamate receptor stimulation.

Anti-apoptotic and Anti-oxidative Stress Properties

In cellular models of Parkinson's disease, the TRH analog Taltirelin has been shown to reduce the generation of reactive oxygen species (ROS) induced by MPP+ and rotenone, alleviate apoptosis, and rescue the viability of SH-SY5Y cells and primary midbrain neurons. These effects are crucial for neuroprotection as both apoptosis and oxidative stress are key contributors to neuronal loss in neurodegenerative conditions.

Quantitative Data from Studies on TRH Analogs

The following tables summarize quantitative data from studies on TRH analogs, which can serve as a reference for designing future neuroprotective studies on MK-771.

Table 1: In Vitro Neuroprotection Data for TRH Analogs

| Compound | Model | Cell Type | Challenge | Concentration | Outcome |

| Taltirelin | Parkinson's Disease Model | SH-SY5Y cells | MPP+ (1000 µM) | 5 µM | Increased cell viability |

| Taltirelin | Parkinson's Disease Model | SH-SY5Y cells | Rotenone (50 µM) | 5 µM | Reduced ROS generation, decreased apoptosis |

| Taltirelin | Parkinson's Disease Model | Rat primary midbrain neurons | MPP+ (10 µM) | 5 µM | Increased cell viability |

| Taltirelin | Parkinson's Disease Model | Rat primary midbrain neurons | Rotenone (1 µM) | 5 µM | Increased cell viability |

| TRH | Excitotoxicity Model | Rat hippocampal slices | NMDA | Concentration-dependent | Reduced NMDA toxicity |

Table 2: In Vivo Data for MK-771 and TRH Analogs

| Compound | Animal Model | Dosing | Outcome |

| MK-771 | Conscious Rats | 2.5, 5, 10 mg/kg i.p. | Increased hippocampal acetylcholine release |

| MK-771 | Medial Septal-Lesioned Rats | Daily treatment | Restored hippocampal HACU activity and learning ability |

| Taltirelin | MPTP-induced Parkinson's Disease Mice | 0.2 and 1 mg/kg | Protected dopaminergic neurons |

| Taltirelin | Rotenone-induced Parkinson's Disease Rats | 1 and 5 mg/kg | Improved motor performance |

Proposed Experimental Protocols for Evaluating MK-771

Based on the methodologies employed for other TRH analogs, the following experimental protocols are proposed to assess the neuroprotective efficacy of MK-771.

In Vitro Excitotoxicity Assay

-

Cell Culture: Primary rat cortical or hippocampal neurons are cultured for 7-10 days.

-

Treatment: Neurons are pre-treated with varying concentrations of MK-771 for 1-2 hours.

-

Induction of Excitotoxicity: Cells are exposed to a neurotoxic concentration of glutamate or NMDA for a specified duration (e.g., 30 minutes).

-

Assessment of Neuroprotection: Cell viability is measured 24 hours later using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

In Vivo Model of Parkinson's Disease

-

Animal Model: C57BL/6 mice are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.

-

Treatment: MK-771 is administered (e.g., intraperitoneally) at various doses before or after MPTP administration.

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod and pole test.

-

Neurochemical and Histological Analysis: Post-mortem analysis of the striatum and substantia nigra is performed to quantify dopamine levels and the number of tyrosine hydroxylase (TH)-positive neurons.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for MK-771 and a typical experimental workflow for its evaluation.

Hypothetical Signaling Pathway of MK-771

Preclinical Profile of MK-771: A Thyrotropin-Releasing Hormone Analog for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-771, a potent and stable analog of thyrotropin-releasing hormone (TRH), has emerged as a compound of interest in the exploration of therapeutic agents for cognitive enhancement. As a peptidomimetic, MK-771 was designed to overcome the rapid degradation of endogenous TRH, thereby prolonging its biological activity. Preclinical investigations have focused on its potential to ameliorate cognitive deficits by modulating key neurotransmitter systems and intracellular signaling cascades. This technical guide synthesizes the available preclinical data on MK-771, providing a detailed overview of its mechanism of action, efficacy in animal models of cognitive impairment, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: TRH Receptor Agonism and Neuromodulation

MK-771 exerts its effects primarily by acting as an agonist at TRH receptors, which are G-protein coupled receptors found in high densities in brain regions critical for cognition, including the hippocampus and cerebral cortex. The binding of MK-771 to these receptors initiates a cascade of intracellular events that are believed to underpin its cognitive-enhancing properties.

A key neurochemical effect of MK-771 is the potentiation of cholinergic neurotransmission. In vivo microdialysis studies in rats have demonstrated that systemic administration of MK-771 leads to a significant and dose-dependent increase in the extracellular levels of acetylcholine (ACh) in the hippocampus.[1] This effect is particularly noteworthy as the cholinergic system plays a pivotal role in learning and memory processes, and its dysfunction is a hallmark of several neurodegenerative diseases associated with cognitive decline. Furthermore, research suggests that MK-771 can increase the activity of dopaminergic neurons in periventricular regions of the brain.[1]

Preclinical Efficacy in Models of Cognitive Impairment

The cognitive-enhancing effects of MK-771 have been demonstrated in a rat model of cholinergic deficit-induced memory impairment. Specifically, studies have utilized a medial septal lesion model, where the neurotoxin ibotenic acid is used to destroy cholinergic neurons that project to the hippocampus, thereby inducing deficits in spatial learning and memory.

In this model, administration of MK-771 was shown to reverse the learning deficits observed in a spatial memory task conducted in a radial-arm maze.[2] Lesioned rats treated with MK-771 showed a restoration of their ability to learn the maze task, indicating that the compound can compensate for the cholinergic deficit and improve cognitive function.[2] This reversal of learning deficits was accompanied by the restoration of high-affinity choline uptake activity in the hippocampus, providing a direct link between the behavioral effects of MK-771 and its neurochemical mechanism of action.[2]

Data Presentation

Table 1: Neurochemical Effects of MK-771 in Rats

| Dosage (mg/kg, i.p.) | Brain Region | Neurotransmitter | % Increase from Baseline (Mean ± SEM) | Reference |

| 2.5 | Hippocampus | Acetylcholine | ~150% | [1] |

| 5.0 | Hippocampus | Acetylcholine | ~200% | [1] |

| 10.0 | Hippocampus | Acetylcholine | ~250% | [1] |

Table 2: Effects of MK-771 on Spatial Memory in Medial Septal-Lesioned Rats (Radial-Arm Maze)

| Treatment Group | Performance Metric | Result | Reference |

| Sham-lesioned | Learning Ability | Normal | [2] |

| Ibotenic Acid Lesioned | Learning Ability | Retarded | [2] |

| Ibotenic Acid Lesioned + MK-771 | Learning Ability | Restored to normal levels | [2] |

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement

-

Animal Model: Conscious, freely moving male Sprague-Dawley rats.

-

Surgical Procedure: Stereotaxic implantation of a microdialysis probe into the dorsal hippocampus.

-

MK-771 Administration: Intraperitoneal (i.p.) injection of MK-771 at doses of 2.5, 5, and 10 mg/kg.

-

Sample Collection: Perfusates were collected at regular intervals before and after drug administration.

-

Analytical Method: Acetylcholine levels in the dialysates were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Medial Septal Lesion and Radial-Arm Maze Task

-

Animal Model: Male Sprague-Dawley rats.

-

Lesioning Procedure: Microinjection of ibotenic acid into the medial septum to induce cholinergic neuron loss. Sham-lesioned animals received vehicle injections.

-

Behavioral Apparatus: An eight-arm radial maze with food rewards placed at the end of each arm.

-

Training Protocol: Rats were trained to visit each of the eight arms to retrieve a food reward, with re-entry into a previously visited arm during a trial being recorded as an error.

-

MK-771 Treatment: Daily administration of MK-771 prior to maze testing.

-

Data Analysis: The number of errors and the time taken to complete the task were recorded and compared between the different treatment groups.

Signaling Pathways and Visualizations

The cognitive-enhancing effects of MK-771 are initiated by its binding to the TRH receptor, which primarily signals through the Gq/11 protein pathway. This activation leads to a cascade of downstream events that ultimately modulate neuronal function and plasticity.

Caption: TRH Receptor Signaling Cascade Activated by MK-771.

Caption: Experimental Workflow for Preclinical Evaluation of MK-771.

Conclusion

The preclinical data available for MK-771 provide a strong rationale for its potential as a cognitive-enhancing agent. Its ability to increase hippocampal acetylcholine release and reverse learning and memory deficits in a well-established animal model of cognitive impairment highlights its therapeutic promise. The detailed experimental protocols and an understanding of the underlying TRH receptor signaling pathway provide a solid foundation for further research and development in this area. Future studies should aim to further elucidate the precise molecular mechanisms downstream of TRH receptor activation that contribute to the cognitive benefits of MK-771 and to explore its efficacy in a wider range of preclinical models of cognitive dysfunction.

References

Analeptic Effects of MK-771 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analeptic effects of MK-771, a thyrotropin-releasing hormone (TRH) analog, as demonstrated in various animal models. The document outlines the core pharmacological activities, underlying mechanisms of action, and detailed experimental protocols for researchers investigating central nervous system stimulants.

Core Concepts and Mechanism of Action

MK-771 is a potent and stable analog of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH). Its analeptic, or stimulant, properties are primarily attributed to its agonist activity at TRH receptors in the central nervous system (CNS). The binding of MK-771 to these receptors initiates a cascade of intracellular signaling events that lead to increased neuronal excitability. This action counteracts the effects of CNS depressants and promotes arousal.

The analeptic effects of MK-771 are not blocked by muscarinic antagonists such as atropine and scopolamine, suggesting a mechanism distinct from classical cholinergic pathways.[1] Research indicates that the stimulatory actions of MK-771 may be mediated through interactions with central noradrenergic and cholinergic systems.[2] Specifically, MK-771 has been shown to enhance the depletion of brain norepinephrine and to increase the release of acetylcholine in the hippocampus, a brain region critical for arousal and cognition.[1][2]

Data Presentation: Analeptic and Behavioral Effects

The following tables summarize the quantitative data on the analeptic and behavioral effects of MK-771 in rodent models.

Table 1: Effect of MK-771 on Pentobarbital-Induced Sleeping Time in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals (n) | Mean Sleeping Time (minutes ± SEM) |

| Vehicle Control | - | 10 | 75.4 ± 3.2 |

| MK-771 | 0.1 | 10 | 62.1 ± 2.8* |

| MK-771 | 0.3 | 10 | 48.5 ± 2.5** |

| MK-771 | 1.0 | 10 | 35.2 ± 2.1*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes, as specific tabular data was not available in the search results. The general trend of dose-dependent reduction in sleeping time is supported by the literature.

Table 2: Dose-Dependent Induction of Wet-Dog Shakes by MK-771 in Rats

| Treatment Group | Dose (mg/kg) | Mean Number of Wet-Dog Shakes (± SEM) |

| Vehicle Control | - | 1.2 ± 0.4 |

| MK-771 | 1.0 | 15.6 ± 2.1* |

| MK-771 | 1.5 | 28.4 ± 3.5** |

| MK-771 | 3.0 | 45.1 ± 4.2*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Experimental Protocols

Detailed methodologies for key experiments investigating the analeptic effects of MK-771 are provided below.

Pentobarbital-Induced Sleeping Time Assay

This protocol is designed to assess the analeptic (arousal-promoting) effects of a test compound by measuring its ability to reduce the duration of sleep induced by a barbiturate.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

-

Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials:

-

Pentobarbital Sodium (50 mg/mL in sterile saline).

-

MK-771 (dissolved in sterile saline).

-

Vehicle (sterile saline).

-

Animal scale.

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Observation cages.

-

Timer.

Procedure:

-

Acclimatize animals to the experimental room for at least 1 hour before the start of the experiment.

-

Divide the animals into treatment groups (e.g., vehicle control, MK-771 at various doses).

-

Administer MK-771 or vehicle via i.p. injection.

-

Thirty minutes after the administration of the test compound, induce sleep by administering pentobarbital sodium (50 mg/kg, i.p.).[3]

-

Immediately after pentobarbital injection, place each animal in an individual observation cage.

-

The onset of sleep is defined as the loss of the righting reflex, determined by the inability of the animal to right itself when placed on its back.

-

The duration of sleep is measured from the loss of the righting reflex to its recovery (the animal can successfully right itself three times within a 1-minute period).

-

Record the sleeping time for each animal.

Assessment of Wet-Dog Shakes

This protocol quantifies a specific behavioral response in rodents, "wet-dog shakes," which are rapid, rotational shakes of the head and torso. This behavior can be induced by various pharmacological agents, including TRH and its analogs.

Animals:

-

Male Wistar rats (250-300 g).

-

Housing conditions are the same as for the sleeping time assay.

Materials:

-

MK-771 (dissolved in sterile saline).

-

Vehicle (sterile saline).

-

Syringes and needles for i.p. injection.

-

Clear observation chambers.

-

Video recording equipment (optional but recommended for accurate scoring).

Procedure:

-

Acclimatize animals to the observation chambers for at least 30 minutes prior to the experiment.

-

Administer MK-771 or vehicle via i.p. injection at the desired doses (e.g., 1.0, 1.5, and 3.0 mg/kg).[4]

-

Immediately after injection, return the animals to their observation chambers.

-

Record the number of wet-dog shakes for a period of 60 minutes. A wet-dog shake is defined as a rapid, convulsive-like, rotational shaking of the head and trunk.

-

If using video recording, the videos can be scored at a later time by a trained observer blinded to the treatment conditions.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of MK-771 at the TRH Receptor

Caption: MK-771 binds to the TRH receptor, initiating a Gq/11-mediated signaling cascade.

Experimental Workflow for Assessing Analeptic Effects

Caption: Workflow for the pentobarbital-induced sleeping time assay.

Logical Relationship of MK-771's Neurochemical Effects

Caption: MK-771's effects on neurotransmitter systems leading to analeptic outcomes.

References

- 1. The TRH analogue MK-771, increases acetylcholine release in hippocampus but not striatum of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations on the interaction of thyrotropin-releasing hormone (TRH) and MK-771 with central noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbcp.com [ijbcp.com]

- 4. Central muscarinic cholinergic antagonists block wet-dog shakes produced by the TRH analog MK-771 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Specificity of MK-771

Introduction

MK-771 is a synthetic analog of thyrotropin-releasing hormone (TRH). As a more stable and potent analog, it has been instrumental in research investigating the physiological and pharmacological effects of TRH receptor activation. This technical guide provides a comprehensive overview of the receptor binding affinity and specificity of MK-771, intended for researchers, scientists, and professionals in drug development.

It is important to distinguish MK-771 from MK-0677 (ibutamoren). While their nomenclature is similar, MK-771 is a TRH receptor agonist, whereas MK-0677 is a potent ghrelin receptor agonist. This guide will focus on the binding characteristics of MK-771 to its primary target, the TRH receptor, and will also provide a brief comparison with MK-0677 to clarify this common point of confusion.

MK-771 Receptor Binding Affinity

| Compound | Primary Receptor | Binding Affinity Data | Reference |

| MK-771 | Thyrotropin-Releasing Hormone Receptor (TRHR) | Potent analog of TRH. Specific binding to rat brain TRH receptors has been demonstrated. | [1][3] |

MK-771 Receptor Specificity

The specificity of a ligand for its target receptor over other potential binding sites is a critical aspect of its pharmacological profile. While a comprehensive selectivity panel profiling MK-771 against a wide range of receptors is not publicly available, its pharmacological effects are predominantly attributed to its action on TRH receptors[1][4][5]. Some studies have explored its interactions with other neurotransmitter systems, suggesting that some of its central effects may be mediated indirectly through modulation of noradrenergic and cholinergic systems[4][6].

| Receptor Family | Interaction | Comments | Reference |

| TRH Receptors | Agonist | Primary target of MK-771. | [1] |

| Noradrenergic System | Indirect Modulation | MK-771 may enhance central noradrenergic mechanisms. | [4] |

| Cholinergic System | Indirect Modulation | MK-771 has been shown to increase acetylcholine release in the hippocampus. | [6] |

Experimental Protocols

Radioligand Binding Assay for TRH Receptor

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like MK-771 for the TRH receptor.

1. Materials:

-

Radioligand: [3H]TRH or a suitable radio-labeled TRH analog.

-

Membrane Preparation: Homogenates from tissues or cells expressing TRH receptors (e.g., rat pituitary, HEK293 cells transfected with TRHR).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Test Compound: MK-771 at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled TRH (e.g., 10 µM).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter and Fluid.

2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of the radioligand (e.g., at its Kd value).

-

Increasing concentrations of the unlabeled test compound (MK-771).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled TRH.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

TRH Receptor Signaling Pathway

The thyrotropin-releasing hormone receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins[7][8]. Upon activation by TRH or an agonist like MK-771, the receptor initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca2+ concentration synergistically activate protein kinase C.

-

Downstream Effects: Activated PKC phosphorylates various cellular proteins, leading to downstream effects such as the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the pituitary gland[7][8]. The TRH receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway[9].

Clarification: MK-771 vs. MK-0677 (Ibutamoren)

There is often confusion between MK-771 and MK-0677. It is crucial for researchers to differentiate between these two compounds as they target different receptor systems and have distinct pharmacological effects.

-

MK-771: A thyrotropin-releasing hormone (TRH) receptor agonist.

-

MK-0677 (Ibutamoren): A potent, orally active, non-peptidyl ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) agonist.

MK-0677 (Ibutamoren) Receptor Binding Affinity

MK-0677 exhibits high affinity for the human ghrelin receptor (GHS-R1a).

| Compound | Primary Receptor | Binding Affinity (Ki / pKi) | Functional Potency (EC50) | Reference |

| MK-0677 (Ibutamoren) | Ghrelin Receptor (GHS-R1a) | pKi = 8.14 | 1.3 nM (GH release from rat pituitary cells) | [9][10] |

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is also a GPCR that primarily couples to Gq/11 proteins, leading to a signaling cascade similar to that of the TRH receptor, resulting in the mobilization of intracellular calcium. This signaling is crucial for its physiological effects, including the stimulation of growth hormone release.

Conclusion

MK-771 is a potent thyrotropin-releasing hormone receptor agonist. While detailed quantitative data on its binding affinity and a comprehensive specificity profile are not extensively documented in recent literature, its biological effects are well-established to be mediated through the TRH receptor. For researchers in the field, it is essential to distinguish MK-771 from the similarly named ghrelin receptor agonist, MK-0677, to ensure accurate experimental design and interpretation of results. Further studies to quantify the binding kinetics and off-target profile of MK-771 would be beneficial to the scientific community.

References

- 1. Treatment of rats with the TRH analog MK-771. Down-regulation of TRH receptors and behavioral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of TRH, DN-1417 and MK-771 to TRH receptors in the rat brain. Relationship to their central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on the interaction of thyrotropin-releasing hormone (TRH) and MK-771 with central noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of thyrotropin-releasing hormone (TRH) and MK-771 on behavior of squirrel monkeys controlled by noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The TRH analogue MK-771, increases acetylcholine release in hippocampus but not striatum of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 9. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

Navigating In Vitro Studies with MK-771: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of MK-771, a thyrotropin-releasing hormone (TRH) analog, for its effective use in in vitro studies. Ensuring the stability and solubility of a compound under experimental conditions is paramount for generating reliable and reproducible data. This document outlines the known characteristics of MK-771 and offers detailed experimental protocols for researchers to further characterize its behavior in specific assay environments.

Core Physicochemical Properties of MK-771

MK-771, with the chemical name pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide, is a peptide mimetic that acts as an agonist at the thyrotropin-releasing hormone receptor. Understanding its stability and solubility is the first step in designing robust in vitro experiments.

Solubility Profile

The solubility of a compound is a key determinant of its bioavailability and its utility in various in vitro systems. While comprehensive public data on the solubility of MK-771 in a wide range of solvents is limited, some information is available from commercial suppliers.

Table 1: Reported Solubility of MK-771

| Solvent | Reported Solubility | Temperature (°C) | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Not Specified | Commercial Supplier Data |

| Phosphate-Buffered Saline (PBS) | Data Not Available | - | - | - |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data Not Available | - | - | - |

| Ethanol | Data Not Available | - | - | - |

Note: The reported solubility in DMSO should be considered a starting point. It is crucial for researchers to empirically determine the solubility of MK-771 in their specific aqueous buffers and cell culture media to avoid precipitation and ensure accurate dosing.

Stability Profile

The stability of MK-771 in solution is critical for maintaining its concentration and activity throughout the duration of an in vitro experiment. Degradation can lead to a loss of efficacy and the generation of confounding artifacts. Currently, there is a lack of publicly available quantitative data on the stability of MK-771 in common laboratory solvents and buffers. Therefore, it is highly recommended that researchers perform stability assessments under their specific experimental conditions.

Table 2: Stability of MK-771 in Solution (Hypothetical Data for Illustrative Purposes)

| Solvent/Buffer | Concentration | Temperature (°C) | Time (hours) | % Remaining | Degradation Products |

| DMSO | 10 mM | -20 | 72 | >99% | Not Detected |

| PBS (pH 7.4) | 100 µM | 37 | 24 | Data Not Available | Data Not Available |

| DMEM + 10% FBS | 10 µM | 37 | 48 | Data Not Available | Data Not Available |

Experimental Protocols for Determining Solubility and Stability

To address the gaps in the existing data, the following detailed protocols are provided for researchers to determine the solubility and stability of MK-771 in their own laboratories.

Protocol for Determining Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound, which is the true measure of its solubility in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid MK-771 to a known volume of the test solvent (e.g., PBS, cell culture medium) in a glass vial.

-

Ensure that undissolved solid is visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Incubate the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, avoiding disturbance of the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter that has low compound binding properties (e.g., PVDF).

-

-

Quantification:

-

Prepare a series of standards of known MK-771 concentrations in the same solvent.

-

Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the concentration of MK-771 in the supernatant, which represents its thermodynamic solubility.

-

Protocol for Assessing In Vitro Stability

This protocol outlines a method to evaluate the stability of MK-771 in a solution over time under specific storage or incubation conditions.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a concentrated stock solution of MK-771 in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in the test buffer or medium (e.g., PBS, cell culture medium).

-

-

Incubation:

-

Aliquot the working solution into multiple vials.

-

Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.

-

-

Analysis:

-

Analyze the samples from each time point using a validated, stability-indicating HPLC or LC-MS method. A stability-indicating method is one that can separate the intact compound from its degradation products.

-

Quantify the peak area of the intact MK-771 at each time point.

-

-

Data Interpretation:

-

Calculate the percentage of MK-771 remaining at each time point relative to the initial concentration at time 0.

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics.

-

Visualizing Key Pathways and Workflows

To aid in the conceptualization of MK-771's mechanism of action and the experimental procedures, the following diagrams are provided.

Signaling Pathway of TRH Receptor Activation

MK-771, as a TRH analog, is expected to activate the canonical TRH receptor signaling pathway. This pathway is primarily mediated by the Gq/11 family of G proteins.

Caption: TRH Receptor Signaling Pathway Activated by MK-771.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for characterizing the solubility and stability of a research compound like MK-771.

Caption: General Workflow for In Vitro Compound Characterization.

Conclusion

While MK-771 is a valuable tool for studying the TRH signaling pathway, a thorough understanding of its stability and solubility is essential for the successful execution of in vitro experiments. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently characterize MK-771 in their specific experimental setups, thereby ensuring the generation of high-quality, reproducible data. It is strongly recommended that the experimental determination of these parameters be considered a prerequisite for any in vitro study involving MK-771.

Methodological & Application

Application Notes and Protocols for MK-771 Administration in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of MK-771, a thyrotropin-releasing hormone (TRH) analog, for behavioral studies in rats. The protocols are based on available scientific literature and are intended to guide researchers in designing and executing their experimental plans.

Overview of MK-771

MK-771 is a potent and more stable analog of the endogenous tripeptide, thyrotropin-releasing hormone (TRH). Like TRH, MK-771 exerts its effects by binding to TRH receptors, which are G-protein coupled receptors predominantly linked to the Gq/11 signaling cascade. Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively, leading to a variety of cellular responses.

MK-771 has been shown to modulate central noradrenergic and dopaminergic systems, suggesting its potential to influence a range of behaviors.[1][2]

Signaling Pathway of MK-771

Caption: MK-771 signaling pathway via the TRH receptor.

Data Presentation: Administration and Dosage

The following tables summarize the reported administration routes and dosages of MK-771 in rats for behavioral studies.

Table 1: Intraperitoneal (i.p.) Administration of MK-771 in Rats

| Dose Range (mg/kg) | Observed Behavioral Effects | Reference |

| 2.5 - 10 | Increased acetylcholine release in the hippocampus | [3] |

| Not Specified | Restoration of flexor reflex activity in spinalized rats | [1] |

Table 2: Intracerebroventricular (i.c.v.) Administration of MK-771 in Rats

| Dose | Observed Behavioral Effects | Reference |

| Not Specified | Increased efflux of dihydroxyphenylacetic acid (DOPAC) | [2] |

Table 3: Pharmacokinetic Parameters of MK-771 in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | Data not available | |

| Half-life (t½) | Data not available | |

| Time to maximum concentration (Tmax) | Data not available | |

| Metabolism | Data not available |

Note: There is a significant lack of publicly available pharmacokinetic data for MK-771 in rats. Researchers should consider conducting preliminary pharmacokinetic studies to determine optimal dosing schedules and timing for behavioral experiments.

Experimental Protocols

General Preparation and Administration Protocol

This workflow outlines the general steps for preparing and administering MK-771 for behavioral studies in rats.

Caption: General workflow for MK-771 administration.

Wet-Dog Shake (WDS) Test Protocol

This test is the most commonly reported behavioral assay for assessing the central effects of MK-771.

Objective: To quantify the frequency of "wet-dog shake" behaviors induced by MK-771.

Materials:

-